
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylpropanoic acid moiety attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to activate C-H or C-F bonds and introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the pyridine ring play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-methoxypyridin-4-ylboronic acid: Similar structure but with a boronic acid group instead of a methylpropanoic acid moiety.
2-Methoxy-3-fluoropyridine: Lacks the methylpropanoic acid group but shares the pyridine ring with fluorine and methoxy substituents.
Uniqueness
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid is unique due to the presence of both the fluorine and methoxy groups on the pyridine ring, along with the methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C10H12FNO3 |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
2-(3-fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,9(13)14)6-4-5-12-8(15-3)7(6)11/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
YXRKGRCOYUYKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=NC=C1)OC)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




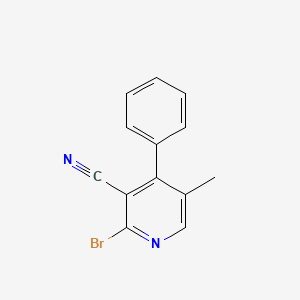
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
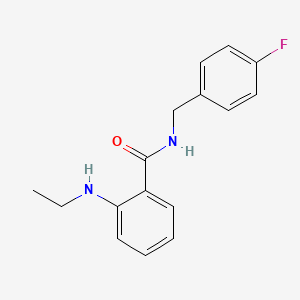
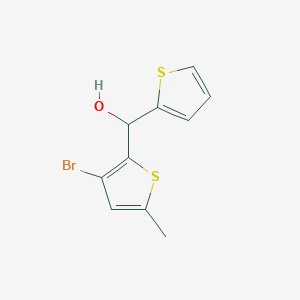
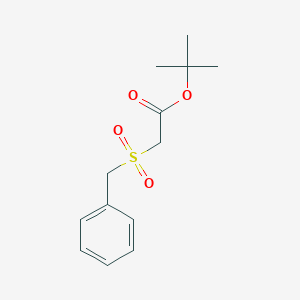

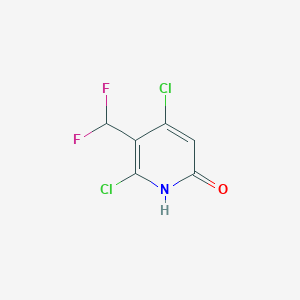

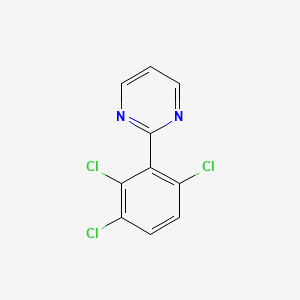
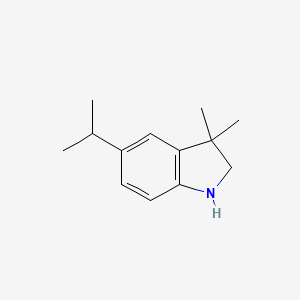
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
